There is limited research available on the application of 3-Chloro-2-hydrazinopyridine itself in scientific research. However, there has been some investigation into methods for its synthesis. A Chinese patent describes a process for obtaining a high yield of 3-Chloro-2-hydrazinopyridine through a diazanyl process from 3-dichloropyridine and hydrazine hydrate. This method reportedly reduces reaction time and cost compared to previous techniques [].
The structure of 3-Chloro-2-hydrazinopyridine suggests potential applications as a building block for the synthesis of more complex molecules. Patents have been filed describing the use of 3-Chloro-2-hydrazinopyridine derivatives in the development of novel pesticides []. Further research is needed to explore this potential application.
3-Chloro-2-hydrazinopyridine is classified as a hazardous material. Safety data sheets indicate it is harmful if swallowed and can cause skin and eye irritation []. Research involving 3-Chloro-2-hydrazinopyridine should be conducted in a well-ventilated laboratory following appropriate safety protocols.
3-Chloro-2-hydrazinopyridine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 3rd position and a hydrazine group at the 2nd position. Its molecular formula is CHClN, and it has a molecular weight of approximately 143.57 g/mol. The compound typically appears as a white solid, with a melting point ranging from 165 to 167 °C and a predicted boiling point of about 247.6 °C. It is slightly soluble in chloroform and dimethyl sulfoxide, and it is classified as hazardous due to its potential health risks, including skin and eye irritation .
The balanced chemical equation for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate is as follows:
his reaction highlights the formation of hydrogen chloride as a byproduct alongside the desired product .
The synthesis of 3-chloro-2-hydrazinopyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent. A commonly reported method includes:
This method can yield high purity (up to 99%) with yields ranging between 95% and 99% .
Acute Toxic;Health Hazard;Environmental Hazard